[(5-Chloropentyl)sulfanyl]benzene [(5-Chloropentyl)sulfanyl]benzene
Brand Name: Vulcanchem
CAS No.: 14633-28-4
VCID: VC14258093
InChI: InChI=1S/C11H15ClS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
SMILES:
Molecular Formula: C11H15ClS
Molecular Weight: 214.76 g/mol

[(5-Chloropentyl)sulfanyl]benzene

CAS No.: 14633-28-4

Cat. No.: VC14258093

Molecular Formula: C11H15ClS

Molecular Weight: 214.76 g/mol

* For research use only. Not for human or veterinary use.

[(5-Chloropentyl)sulfanyl]benzene - 14633-28-4

Specification

CAS No. 14633-28-4
Molecular Formula C11H15ClS
Molecular Weight 214.76 g/mol
IUPAC Name 5-chloropentylsulfanylbenzene
Standard InChI InChI=1S/C11H15ClS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Standard InChI Key DMIRMKDYPCXENU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SCCCCCCl

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of [(5-Chloropentyl)sulfanyl]benzene is C11_{11}H15_{15}ClS, derived from a benzene ring (C6_6H5_5) bonded to a sulfanyl group (-S-) connected to a 5-chloropentyl chain (-CH2_2CH2_2CH2_2CH2_2CH2_2Cl). The presence of the sulfanyl group introduces polarity and nucleophilic reactivity, while the chloropentyl chain contributes steric bulk and hydrophobic characteristics .

Molecular Weight and Spectroscopic Data

The molecular weight of [(5-Chloropentyl)sulfanyl]benzene is calculated as 214.76 g/mol (C: 12.01 × 11 = 132.11; H: 1.01 × 15 = 15.15; Cl: 35.45; S: 32.07). While direct spectroscopic data for this compound are unavailable, related chloropentylbenzene derivatives exhibit distinct infrared (IR) and mass spectrometry (MS) profiles. For example, (5-chloropentyl)benzene (C11_{11}H15_{15}Cl, MW 182.69 g/mol) shows characteristic C-Cl stretching vibrations near 600–800 cm1^{-1} in IR spectra and fragment ions at m/z 105 (benzyl cation) and 91 (tropylium ion) in MS . The sulfanyl group in [(5-Chloropentyl)sulfanyl]benzene would likely introduce additional S-H or S-C vibrational modes in the 2500–2600 cm1^{-1} and 600–700 cm1^{-1} ranges, respectively .

Comparative Structural Analysis

[(5-Chloropentyl)sulfanyl]benzene shares structural similarities with several documented compounds (Table 1). For instance, 4-chloro-3-pentylthiophenol features a thiophenol group with a chloropentyl chain, enabling antioxidant activity through radical scavenging. Benzylsulfanyl chloride (C6_6H5_5CH2_2SCl), a simpler analog, is used in sulfonamide synthesis . The extended alkyl chain in [(5-Chloropentyl)sulfanyl]benzene may enhance lipid solubility compared to these analogs, potentially influencing its pharmacokinetic properties.

Table 1: Structural analogs of [(5-Chloropentyl)sulfanyl]benzene

CompoundMolecular FormulaKey Features
4-Chloro-3-pentylthiophenolC11_{11}H15_{15}ClSThiophenol group; antioxidant potential
Benzylsulfanyl chlorideC7_7H7_7ClSReactive sulfanyl chloride; synthetic intermediate
(5-Chloropentyl)benzeneC11_{11}H15_{15}ClLacks sulfanyl group; used in polymer synthesis

Synthetic Pathways and Reactivity

Synthesis Strategies

[(5-Chloropentyl)sulfanyl]benzene can be synthesized via nucleophilic substitution or thiol-ene coupling:

  • Nucleophilic substitution: Reacting 5-chloro-1-pentanol with thiophenol (C6_6H5_5SH) in the presence of a Lewis acid catalyst (e.g., BF3_3) facilitates the substitution of the hydroxyl group with the sulfanyl moiety.

  • Thiol-ene coupling: Adding thiophenol to 5-chloro-1-pentene under radical initiation (e.g., AIBN) forms the sulfanyl-alkyl bond .

Both routes require careful control of reaction conditions to minimize side reactions such as oxidation of the sulfanyl group to sulfoxide or sulfone.

Reactivity Profile

The sulfanyl group in [(5-Chloropentyl)sulfanyl]benzene acts as a soft nucleophile, participating in reactions with electrophiles like alkyl halides or epoxides. For example, it may undergo alkylation to form sulfonium salts or oxidation to sulfoxides using hydrogen peroxide . The chloropentyl chain can further react in elimination or substitution reactions, potentially forming alkenes or amines.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its nonpolar benzene ring and polar sulfanyl group. It is expected to be soluble in organic solvents like dichloromethane or ethyl acetate but insoluble in water. Stability studies on analogous compounds suggest susceptibility to light-induced oxidation, necessitating storage under inert atmospheres .

Thermal Properties

Differential scanning calorimetry (DSC) of similar chloropentyl derivatives reveals melting points between -20°C to 50°C, depending on crystallinity. The sulfanyl group may lower the melting point compared to non-sulfur analogs due to reduced molecular symmetry .

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